molecular formula C3H2INS B1589636 2-Iodothiazole CAS No. 3034-54-6

2-Iodothiazole

Cat. No. B1589636
CAS RN: 3034-54-6
M. Wt: 211.03 g/mol
InChI Key: VAQSRTGFMKWNIH-UHFFFAOYSA-N
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Description

2-Iodothiazole is a chemical compound with the CAS Number: 3034-54-6 and a molecular weight of 211.03 . It is available in both solid and liquid physical forms.


Synthesis Analysis

The synthesis of isothiazole compounds, which include 2-Iodothiazole, has been developed using ammonium thiocyanate. This method is simple, rapid, and eco-friendly. An instantaneous valuable synthetic route of β-enaminones is also documented during the mechanistic investigation of isothiazole formation .


Molecular Structure Analysis

The molecular formula of 2-Iodothiazole is C3H2INS . The structure of 2-Iodothiazole is similar to the structure of the peptidoglycan subunit component that is recognized by the crosslinking transpeptidase enzyme .


Chemical Reactions Analysis

The thiazol-2-yl radical, which can be generated by photolysis of 2-Iodothiazole, has been used in substitution reactions . Additionally, the metalation of thiazoles and benzothiazoles, as well as the reactions of the resulting metalated species, have been highlighted in recent developments .


Physical And Chemical Properties Analysis

2-Iodothiazole has a molecular weight of 211.03 . It is stored at ambient temperature or in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

  • Synthesis of Isothiazole Compounds

    • Field : Organic Chemistry
    • Application : Isothiazoles are synthesized using a simple, rapid, and eco-friendly method promoted by ammonium thiocyanate . This method also provides a valuable synthetic route of β-enaminones .
    • Method : The synthesis involves the use of ammonium thiocyanate. The detailed mechanism of isothiazole formation is explained through control experiments .
    • Results : The method results in the neat synthesis of isothiazoles. It also documents an instantaneous valuable synthetic route of β-enaminones during the mechanistic investigation of isothiazole formation .
  • Antimicrobial, Antiprotozoal, and Antitumor Activity

    • Field : Medicinal Chemistry
    • Application : Thiazole and bisthiazole derivatives, which include 2-Iodothiazole, have been found to possess antibacterial, antifungal, antiprotozoal, and antitumor activity .
    • Method : Various methods for the synthesis of thiazole and bisthiazole derivatives have been reviewed .
    • Results : The compounds bearing a thiazole and bisthiazole moiety have shown promising results in terms of their antimicrobial, antiprotozoal, and antitumor activity .
  • Photophysical Properties

    • Field : Physical Chemistry
    • Application : The photophysical properties of an isothiazole-pyrene hybrid molecule have been investigated .
    • Method : The study involves the synthesis of an isothiazole-pyrene hybrid molecule and the investigation of its photophysical properties .
    • Results : The study provides insights into the photophysical properties of the isothiazole-pyrene hybrid molecule .
  • Drug Design and Development

    • Field : Pharmaceutical Chemistry
    • Application : The thiazole ring, as part of five-membered heterocycles, has been used in various roles in the lead identification and optimization, including as pharmacophoric and bioisosteric elements, and as a spacer .
    • Method : The application involves the use of the thiazole ring in the design and development of novel therapeutic agents .
    • Results : The presence of the thiazole ring as a part of the drug structure can be determinant for its physicochemical and pharmacokinetic properties .
  • NBS-Promoted Aromatisation of Isothiazole Derivatives

    • Field : Organic Chemistry
    • Application : The NBS-promoted aromatisation of isothiazole derivatives has been investigated .
    • Method : The study involves the use of NBS (N-Bromosuccinimide) in the aromatisation of isothiazole derivatives .
    • Results : The study provides insights into the NBS-promoted aromatisation of isothiazole derivatives .
  • Synthesis and Catalysis

    • Field : Organic Chemistry
    • Application : 2-Thiazolines, which include 2-Iodothiazole, are important building blocks in organic synthesis and are of great importance in many areas of chemistry .
    • Method : The study involves the use of 2-thiazolines in synthesis and catalysis .
    • Results : The use of 2-thiazolines increased in a significant way, especially in synthesis and catalysis .

Safety And Hazards

2-Iodothiazole is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation and serious eye irritation . It is also harmful in contact with skin .

Future Directions

While specific future directions for 2-Iodothiazole were not found, there are ongoing studies on the synthesis and applications of isothiazole compounds . The development of new materials and the establishment of structure–function relationships are areas of focus .

properties

IUPAC Name

2-iodo-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2INS/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAQSRTGFMKWNIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80446447
Record name 2-Iodothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80446447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodothiazole

CAS RN

3034-54-6
Record name 2-Iodothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3034-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Iodothiazole
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Record name 2-iodo-1,3-thiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
G Vernin, R Jauffred, C Ricard, HJM Dou… - Journal of the Chemical …, 1972 - pubs.rsc.org
… The thiazol-2-yl radical was generated by photolysis of 2-iodothiazole, or by thermal decomposition of the diazonium salt of 2-aminothiazole. The isomeric ratios and the relative rates of …
Number of citations: 21 pubs.rsc.org
A Singh - 2019 - 14.139.227.205
… If an additional photo labile iodine atom is attached to the same carbon, the resulting 2-iodothiazole … However, this primary goal is in this regard is to use 2-iodothiazole as a precursor to …
Number of citations: 2 14.139.227.205
M Amati, S Belviso, M D'Auria, F Lelj, R Racioppi… - 2010 - Wiley Online Library
… We used ethyl 2-iodothiazole-5-carboxylate (9) as the starting material in this work. This … In that work ethyl 2-iodothiazole-5-carboxylate was obtained in 10 % yield as the only reaction …
G Vernin, R Jauffred, HJM Dou… - Journal of the Chemical …, 1970 - pubs.rsc.org
… 2-Iodothiazole (40%), bp 116'/40 mm., was prepared lo by the decomposition of the … quartz tube and the 2-iodothiazole (0.002 mole) was added with stirring. The tube was then …
Number of citations: 4 pubs.rsc.org
O Delgado, HM Müller, T Bach - Chemistry–A European …, 2008 - Wiley Online Library
… by replacing the bromide 12 with the more reactive ethyl 2-iodothiazole-4-carboxylate (9). In … Since preliminary studies suggested that not only the 2-iodothiazole-4-carboxylates but also …
DW Allen - Phosphorus, Sulfur, and Silicon and the Related …, 1992 - Taylor & Francis
… While 2-iodothiazole underwent the same vigorous reaction as 2-bromothiazole, no reaction occurred between 2-chlorothiazole and triphenylphosphine either in the cold or on …
Number of citations: 4 www.tandfonline.com
TX Neenan, GM Whitesides - The Journal of Organic Chemistry, 1988 - ACS Publications
… The conversion of 2-aminothiazole to 2-iodothiazole is low and in our hands was never … We therefore give a procedure for the preparation of 2-iodothiazole in the Experimental Section. (…
Number of citations: 367 pubs.acs.org
HM Müller, O Delgado, T Bach - … Chemie International Edition, 2007 - Wiley Online Library
… While 2-iodothiazole-4-carboxylic acid could be readily synthesized in analogy to reported compounds, 15 the synthesis of the more complex chiral thiazoles required longer reaction …
Number of citations: 88 onlinelibrary.wiley.com
AR Katritzky, NF Eweiss, PL Nie - Journal of the Chemical Society …, 1979 - pubs.rsc.org
22 Aliphatic primary and secondary carbylamines, aliphatic unsaturated-, hydroxy- and di-amines, benzylamines, anilines, 2-pyridylamines, and thiazolylamines have been converted in …
Number of citations: 2 pubs.rsc.org
L Forlani, PE Todesco - … : Thiazole and Its Derivatives, Part One, 1979 - Wiley Online Library
… 2-Iodothiazole also can be prepared by an exchange reaction from 2-bromothiazole and 1, in presence of Li, with 90% yield of conversion (25). 2-Fluorothiazole has recently been …
Number of citations: 2 onlinelibrary.wiley.com

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